5-Fluoro-2-nitrophenylthiocyanate

Description

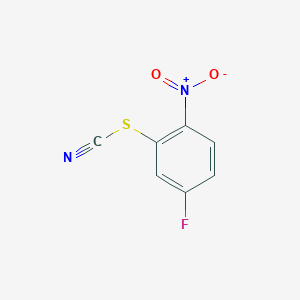

5-Fluoro-2-nitrophenylthiocyanate (CAS: MFCD30723341) is a fluorinated aromatic thiocyanate derivative characterized by a nitro group at the 2-position and a fluorine atom at the 5-position on the benzene ring. The compound is cataloged under the identifier HA-8516 with a purity of 95% . Thiocyanates are widely utilized in organic synthesis as intermediates for constructing heterocyclic frameworks, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-1-2-6(10(11)12)7(3-5)13-4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPKRBGIIYCXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylthiocyanate typically involves the nitration of 5-fluorophenylthiocyanate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid side reactions and ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance safety and efficiency. Continuous-flow synthesis allows for better control over reaction parameters, such as temperature and residence time, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrophenylthiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for the reduction of the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products Formed:

Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.

Reduction: The major product is 5-fluoro-2-aminophenylthiocyanate.

Oxidation: Oxidation products depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylthiocyanate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Fluorinated compounds are known for their enhanced biological activity and stability .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylthiocyanate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .

Molecular Targets and Pathways: The specific molecular targets and pathways affected by this compound depend on its derivatives and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

5-Fluoro-2-nitrophenylthiocyanate belongs to a family of fluoronitrophenylthiocyanate isomers. Key structural analogs include:

| Compound Name | Substituent Positions (Nitro/Fluoro) | CAS Number | Purity |

|---|---|---|---|

| 3-Fluoro-2-nitrophenylthiocyanate | Nitro (2), Fluoro (3) | MFCD30723307 | 95% |

| 3-Fluoro-4-nitrophenylthiocyanate | Nitro (4), Fluoro (3) | MFCD30723317 | 95% |

| This compound | Nitro (2), Fluoro (5) | MFCD30723341 | 95% |

Key Observations :

- Electronic Effects : The nitro group’s position relative to the thiocyanate (-SCN) group significantly impacts electronic distribution. In this compound, the nitro group at the ortho position (relative to -SCN) may enhance electrophilicity at the thiocyanate moiety through resonance withdrawal, favoring nucleophilic substitution reactions .

Comparison with Heterocyclic Derivatives

Several fluoronitrophenyl-containing heterocycles, such as thiadiazoles and thiazolidinones, provide insights into substituent-driven properties:

Example 1: 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine

- Structure : Features a thiadiazole ring linked to a 2-fluoro-4-nitrophenyl group.

- Hydrogen bonding (N–H⋯N, C–H⋯O) stabilizes crystal packing .

- Comparison : Unlike this compound, this compound’s thiadiazole core enables π-stacking and hydrogen bonding, which may enhance thermal stability (mp > 250°C inferred from similar compounds ).

Example 2: Thiocyanate-Derived Thiadiazoles ()

- Reactivity: Thiocyanates like 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (mp 307–308°C) demonstrate that electron-withdrawing groups (e.g., nitro) facilitate cyclization and heterocycle formation via nucleophilic attack at the thiocyanate carbon .

- Spectroscopy :

Biological Activity

5-Fluoro-2-nitrophenylthiocyanate (5-FNPT) is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as an inhibitor of specific bacterial enzymes. This article delves into the biological activity of 5-FNPT, supported by research findings, data tables, and case studies.

The primary mechanism through which 5-FNPT exerts its biological activity involves the inhibition of resuscitation promoting factors (Rpfs), which are proteins secreted by certain bacteria like Mycobacterium tuberculosis. Rpfs play a crucial role in bacterial reactivation from dormancy, making them a target for antimicrobial drug development.

Research has indicated that 5-FNPT and related compounds can inhibit the muralytic activity of Rpfs with an IC50 value ranging from 1 to 7 mg/ml, suggesting a significant potential for therapeutic applications against latent tuberculosis infections .

Antimicrobial Efficacy

The antimicrobial efficacy of 5-FNPT has been evaluated in various studies. Notably, it has been shown to exhibit bacteriostatic effects against Micrococcus luteus, where the compound's inhibitory concentration was close to its IC50 values. The presence of both nitro and thiocyanate groups appears critical for maintaining this activity .

Comparative Studies

A comparative analysis was conducted between 5-FNPT and other nitrophenylthiocyanate derivatives. The results are summarized in Table 1:

| Compound | IC50 (mg/ml) | Bacteriostatic Effect |

|---|---|---|

| This compound | 1-7 | Yes |

| 3-Benzoylphenyl thiocyanate | <1 | Yes |

| 4-Benzoylphenyl thiocyanate | <1 | Yes |

This table illustrates that while other derivatives show promising activity, 5-FNPT remains a significant candidate due to its unique structural features.

Case Studies

Several case studies have highlighted the application of 5-FNPT in experimental models aimed at understanding its biological impact:

- Study on Mycobacterial Reactivation : In vitro assays demonstrated that treatment with 5-FNPT significantly reduced the reactivation rates of dormant Mycobacterium tuberculosis cells compared to untreated controls. The study concluded that compounds like 5-FNPT could serve as foundational scaffolds for developing new anti-tuberculosis drugs .

- Enzymatic Assays : Enzymatic assays measuring peptidoglycan hydrolysis revealed that 5-FNPT effectively inhibited Rpf-mediated hydrolytic activity, reinforcing its role as an inhibitor in bacterial cell wall metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.